1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea
Description
1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine and chlorine-substituted phenyl ring attached to a pyrazinylthiourea moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4S/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVYMGXCRIBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea typically involves the reaction of 4-bromo-2-chloroaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar halogen substitutions but lacking the pyrazinylthiourea moiety.
Uniqueness: 1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea is unique due to its combination of a halogen-substituted phenyl ring and a pyrazinylthiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research and industrial applications .
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